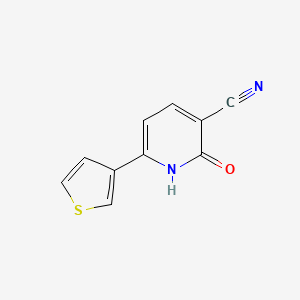
1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It consists of a pyrrolidine ring substituted with a hydroxyethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxyethylamine with 3-phenylsuccinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and enzyme activity .
類似化合物との比較
- 1-(2-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione
- 1-(2-Hydroxyethyl)-3-ethylpyrrolidine-2,5-dione
- 1-(2-Hydroxyethyl)-3-benzylpyrrolidine-2,5-dione
Comparison: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s ability to participate in aromatic interactions, making it more versatile in various applications compared to its methyl, ethyl, and benzyl analogs .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-7-6-13-11(15)8-10(12(13)16)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChIキー |
PENULCQPCOLKTG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)

![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)

![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)



![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)

![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)


